molecular formula C9H15NO3 B6607147 methyl2-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2839138-31-5

methyl2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B6607147
CAS No.: 2839138-31-5
M. Wt: 185.22 g/mol
InChI Key: NEWDXQKWXDOTND-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 3-membered oxetane ring fused to a 5-membered piperidine-like ring via a spiro carbon. The molecule includes a methyl ester group at position 7, which influences its reactivity and physicochemical properties. These compounds are typically used as intermediates in pharmaceutical synthesis due to their rigid spirocyclic frameworks, which enhance metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-2-3-9(10-4-7)5-13-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWDXQKWXDOTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(COC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Core Structural Variations

The spiro[3.5]nonane scaffold is shared among analogs, but key differences arise in:

  • Heteroatom placement: Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate positions oxygen (oxa) at position 2 and nitrogen (aza) at position 5, while analogs like tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (molecular weight: 240.3) incorporate additional nitrogen atoms or ketone groups .
  • Ester substituents : The methyl ester group contrasts with bulkier tert-butyl (e.g., QC-4637 ) or benzyl esters (e.g., compound 14 in ), which alter lipophilicity and steric hindrance .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate* C₁₀H₁₅NO₃ ~197.23 Methyl ester at C7, oxetane at C2 Likely moderate polarity, enhanced rigidity
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₁NO₃ 239 tert-Butyl ester, ketone at C2 Higher lipophilicity, slower hydrolysis
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate C₁₂H₁₈O₃ 210.27 Ethyl ester, no nitrogen Reduced basicity, simpler reactivity profile
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate C₁₂H₂₀BrNO₂ 298.20 Bromo substituent at C2 Electrophilic reactivity for cross-coupling

*Inferred properties based on structural analogs.

Reactivity

  • Ester groups : Methyl esters are more labile under basic conditions compared to tert-butyl esters, enabling selective deprotection in multistep syntheses .
  • Heteroatom effects : The 5-aza group in the target compound may enhance hydrogen-bonding interactions in drug-receptor binding, whereas 7-aza analogs (e.g., QC-4637) exhibit distinct coordination behavior .

Pharmaceutical Relevance

  • The spirocyclic framework is prized in drug discovery for conformational restriction. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a key intermediate in CDMO projects for kinase inhibitors .
  • Methyl esters are often used as prodrug motifs due to their hydrolytic susceptibility in vivo .

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